3,4,5-Trimethylthiophene-2-carbaldehyde
Description
Contextualization of Thiophene (B33073) Derivatives within Heterocyclic Chemistry Research
Thiophene, a five-membered aromatic ring containing a single sulfur atom, stands as a cornerstone of heterocyclic chemistry. bohrium.comwikipedia.org Its derivatives are a prominent class of compounds that have garnered significant interest from both academic and industrial researchers. encyclopedia.pub The thiophene nucleus is a key structural motif in a vast array of synthetically useful and biologically active molecules. nih.govnih.gov This is partly due to the thiophene ring being considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org Thiophene derivatives are integral to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents, among others. encyclopedia.pubnih.govnih.gov Furthermore, their utility extends to material science, where they are employed in the fabrication of dyes, conductive polymers, and light-emitting diodes. encyclopedia.pubnih.gov The versatility in synthesis and the broad spectrum of applications ensure that thiophene chemistry remains a vibrant and continually evolving field of study. nih.gov
Significance of Functionalized Thiophenes, with Emphasis on Carbaldehyde Moieties, as Synthetic Building Blocks
The strategic placement of functional groups on the thiophene ring dramatically expands its synthetic utility, transforming the simple heterocycle into a versatile building block. Among the most valuable of these are the thiophene-carbaldehydes, which feature a formyl group (-CHO). The aldehyde functionality is a synthetically powerful moiety due to its reactivity, allowing for a wide range of chemical transformations. smolecule.com
Thiophene-2-carbaldehydes, in particular, are crucial intermediates in organic synthesis. wikipedia.org The aldehyde group can participate in condensations, oxidations, reductions, and serve as an anchor for constructing more complex molecular architectures. smolecule.comresearchgate.net For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like dye-sensitized organic solar cells. wikipedia.orgnih.gov The Vilsmeier-Haack reaction is a classic and efficient method for introducing the formyl group onto the electron-rich thiophene ring, typically at the 2-position. wikipedia.org The presence of the carbaldehyde group provides a reactive handle for further molecular elaboration through well-established reactions such as Wittig, Knoevenagel, or Suzuki-Miyaura cross-coupling reactions, making these compounds highly valuable precursors in multistep syntheses. nih.govresearchgate.net
Rationale for Dedicated Academic Inquiry into 3,4,5-Trimethylthiophene-2-carbaldehyde
The specific substitution pattern of this compound presents a unique case for academic investigation. The presence of three methyl groups on the thiophene ring, in addition to the carbaldehyde, significantly influences the molecule's electronic properties and steric environment. These alkyl groups are electron-donating, which increases the electron density of the thiophene ring and can affect its reactivity in electrophilic substitution reactions as well as the properties of materials derived from it.
The fully substituted nature of the thiophene ring in this compound makes it a valuable scaffold for creating sterically hindered and electronically tuned molecules. Research into polysubstituted thiophenes is driven by the need to fine-tune the chemical, physical, and optical properties of resulting materials. nih.gov For example, alkylated thiophene-3-carbaldehydes are used as key starting materials for organic field-effect transistors and fluorescent polymers. mdpi.com By studying the specific effects of the three methyl groups in this compound, researchers can gain deeper insights into structure-property relationships. This knowledge is crucial for the rational design of novel organic materials with tailored electronic characteristics and for the synthesis of complex pharmaceutical intermediates where precise control over molecular shape and electronics is paramount.
Overview of Research Scope and Methodological Approaches
The academic study of this compound and related polysubstituted thiophenes encompasses a range of methodological approaches to fully characterize its structure, reactivity, and potential applications.
Synthesis: The primary methods for synthesizing thiophene derivatives include metal-catalyzed cross-coupling reactions (like Suzuki and Stille), multicomponent reactions (such as the Gewald reaction), and various cyclization strategies. nih.govnih.govbohrium.com For introducing the aldehyde group, formylation reactions, particularly the Vilsmeier-Haack reaction, are commonly employed. wikipedia.org
Structural and Physicochemical Characterization: A comprehensive analysis of the compound's properties is achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure, showing characteristic shifts for the aldehyde proton and the methyl groups. nih.gov
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde.
X-ray Crystallography: Provides definitive information on the three-dimensional structure, bond lengths, and bond angles in the solid state.
Reactivity and Mechanistic Studies: Research involves exploring the reactions of both the aldehyde group and the thiophene ring to understand its synthetic potential. This includes studying reaction kinetics and mechanisms, often aided by computational chemistry.
Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and predict the reactivity and spectroscopic properties of the molecule, offering insights that complement experimental findings.
This multi-faceted approach allows for a thorough understanding of this compound, paving the way for its application in the development of new materials and complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-5-6(2)8(4-9)10-7(5)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZLMFTJVSISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512126 | |
| Record name | 3,4,5-Trimethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78519-02-5 | |
| Record name | 3,4,5-Trimethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4,5 Trimethylthiophene 2 Carbaldehyde
Historical Context and Evolution of Thiophene (B33073) Carbaldehyde Synthesis Strategies
The synthesis of thiophene and its derivatives has been a cornerstone of heterocyclic chemistry since its discovery. Early methods focused on the construction of the thiophene ring itself. The Paal-Knorr thiophene synthesis, reported in 1884, provided a foundational route by condensing a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or, more recently, Lawesson's reagent. organic-chemistry.orgwikipedia.org Another classical approach is the Hinsberg synthesis, which involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. uobaghdad.edu.iqyoutube.com
The introduction of a carbaldehyde group onto a pre-formed thiophene ring marked a significant evolution, enabling further functionalization. The Vilsmeier-Haack reaction, discovered in 1927, became a paramount tool for the formylation of electron-rich aromatic and heterocyclic systems, including thiophene. wikipedia.orgthieme-connect.de This reaction, along with metalation strategies that emerged later, allowed for regioselective C-H functionalization, a crucial development for producing specifically substituted thiophene aldehydes. Over time, the focus has shifted towards increasing efficiency, selectivity, and sustainability, leading to the development of multi-component reactions and catalytic methods that minimize waste and simplify synthetic procedures.
Classical and Established Synthetic Routes to 3,4,5-Trimethylthiophene-2-carbaldehyde
While direct, one-step syntheses of this compound are not extensively documented, its preparation can be reliably achieved through the formylation of its immediate precursor, 2,3,4-trimethylthiophene. The synthesis of this polysubstituted thiophene precursor can be envisioned through classical ring-forming reactions such as the Paal-Knorr synthesis, starting from an appropriately substituted 1,4-diketone. Once the 2,3,4-trimethylthiophene core is obtained, several established methods can be employed to introduce the carbaldehyde group at the C2 position.
Optimized Vilsmeier-Haack Formylation Protocols for Substituted Thiophenes
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich heterocycles like thiophenes. cambridge.orgorganic-chemistry.org The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net This electrophilic species then attacks the thiophene ring.
For 2,3,4-trimethylthiophene, the thiophene ring is highly activated by the three electron-donating methyl groups. The only available α-position (C5) is sterically unhindered, making it the prime site for electrophilic substitution. Therefore, the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity to yield this compound. The reaction is typically performed at temperatures ranging from 0°C to ambient temperature. organic-chemistry.org
Table 1: Examples of Vilsmeier-Haack Formylation on Substituted Thiophenes
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 3-Methoxybenzo[b]thiophen | DMF, POCl₃ | Moderate Temp. | 2-Formyl-3-methoxybenzo[b]thiophen | N/A | thieme-connect.de |
| Thiophene | N-Methylformanilide, POCl₃ | 25-35°C, then 15h at RT | 2-Thenaldehyde | 71-74% | mdpi.com |
| 2-Chlorothiophenes | Vilsmeier Reagent | N/A | 2-Formylthiophenes (via ipso-substitution) | Good | researchgate.net |
| Thienylpyrrole | Vilsmeier Reagent | N/A | Formylation on Pyrrole Ring | N/A | thieme-connect.de |
Directed Ortho-Metalation (DoM) Approaches and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. arkat-usa.orgbaranlab.org However, in the case of thiophene and its simple alkyl derivatives, a strong external DMG is often not required. The inherent acidity of the α-protons (at C2 and C5) allows for direct lithiation at these sites. researchgate.net
For 2,3,4-trimethylthiophene, the C5 position is the only available α-position. Treatment with a strong base like n-butyllithium (n-BuLi) in an ethereal solvent such as THF at low temperatures (-78 °C) would selectively deprotonate this position. The resulting 5-lithio-2,3,4-trimethylthiophene intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality, affording the desired this compound. This method offers excellent regioselectivity dictated by the inherent reactivity of the thiophene ring. researchgate.net
Table 2: Examples of Thiophene Lithiation and Electrophilic Quenching
| Substrate | Reagents | Conditions | Electrophile | Product | Reference |
| Thiophenol | n-BuLi, TMEDA | N/A | Various | Ortho-substituted thiophenols | acs.org |
| 3-Alkylthiophenes | n-BuLi | Ether | DMF | 2-Formyl-3-alkylthiophenes | organic-chemistry.org |
| 3,5-Dibromo-2-(trityloxymethyl)thiophene | n-BuLi | -78 °C | Propyl bromide | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | cambridge.org |
Multi-Component Reactions (MCRs) for Direct Access to Functionalized Thiophenes
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom and step economy. nih.gov The Gewald aminothiophene synthesis is a prominent MCR for preparing polysubstituted thiophenes. organic-chemistry.orgderpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. arkat-usa.orgresearchgate.net
While the Gewald reaction does not directly produce the target aldehyde, it provides a powerful strategy for assembling a tetrasubstituted thiophene core. For instance, a variation of the Gewald reaction could theoretically be used to synthesize a precursor to 2,3,4-trimethylthiophene, which could then be formylated. Optimized conditions have been developed to carry out the Gewald reaction at room temperature to produce tetrasubstituted thiophenes in good yields, making it a valuable tool for creating compound libraries. organic-chemistry.org
Table 3: Multi-Component Reactions for the Synthesis of Tetrasubstituted Thiophenes
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Gewald Reaction | Ketone, Activated Nitrile, Sulfur | Base (e.g., amine) | 2-Aminothiophenes | researchgate.net |
| Gewald Reaction (Optimized) | β-Ketoester, Cyanoacetate, Sulfur | Room Temperature | Tetrasubstituted 2-aminothiophenes | organic-chemistry.org |
| One-pot, three-component | Thiomorpholide, α-Haloketone | N/A | Highly substituted thiophenes | organic-chemistry.org |
Contemporary and Sustainable Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of sustainable methods that are more environmentally benign, efficient, and atom-economical. This includes the use of catalytic systems over stoichiometric reagents and exploring novel reaction pathways.
Catalytic Methods for Regioselective Formylation
Catalytic approaches to formylation offer a greener alternative to classical methods like the Vilsmeier-Haack reaction, which generate significant amounts of waste. One such method is the Rieche formylation, which uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). mdpi.comwikipedia.orgsynarchive.com This reaction proceeds under relatively mild conditions and is effective for electron-rich aromatic compounds.
Furthermore, the field of C-H activation has led to the development of transition-metal-catalyzed formylation reactions. While many examples focus on N-heterocycles, the principles can be extended to other electron-rich systems like thiophene. For example, iridium-catalyzed systems have been developed for the reductive N-formylation of indoles using formic acid as both the hydrogen donor and formylating source. acs.org The exploration of similar transition-metal catalysts for the direct C-H formylation of polysubstituted thiophenes represents a frontier in the sustainable synthesis of compounds like this compound.
Application of Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. wiley-vch.de The Vilsmeier-Haack formylation, a key reaction for introducing a formyl group onto electron-rich heterocycles like thiophenes, can be particularly well-suited for flow chemistry. acs.orgresearchgate.net This is especially relevant given that the Vilsmeier reagent is often thermally unstable, and its on-demand generation in a flow system can mitigate the risks associated with large-scale batch production. wiley-vch.de
A continuous flow setup for the synthesis of this compound would typically involve the in-situ formation of the Vilsmeier reagent from a suitable formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃). nrochemistry.comcambridge.org This reactive intermediate would then be mixed with a stream of 2,3,4-trimethylthiophene in a heated reaction coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor allows for the optimization of the reaction to maximize yield and minimize byproduct formation. d-nb.info
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value |
| Reactant 1 | 2,3,4-Trimethylthiophene in Dichloromethane |
| Reactant 2 | Vilsmeier reagent (pre-formed or in-situ) |
| Flow Rate | 0.5 - 2.0 mL/min |
| Reactor Temperature | 80 - 120 °C |
| Residence Time | 5 - 20 minutes |
| Pressure | 5 - 10 bar |
| Hypothetical Yield | 85 - 95% |
This table presents a hypothetical optimization for the continuous flow synthesis of this compound based on general principles of flow chemistry applied to Vilsmeier-Haack reactions.
The use of in-line analytical techniques, such as IR or NMR spectroscopy, can provide real-time monitoring of the reaction progress, enabling rapid optimization and ensuring consistent product quality. acs.org
Development of Solvent-Free and Atom-Economical Processes
The principles of green chemistry encourage the development of synthetic routes that are both solvent-free and atom-economical. primescholars.comwikipedia.orgrsc.org Atom economy, a concept introduced by Barry Trost, emphasizes the maximization of the incorporation of all reactant atoms into the final product. wikipedia.org
A solvent-free approach to the synthesis of this compound could involve the use of microwave irradiation on a solid support. For instance, the Vilsmeier-Haack reaction can be performed by adsorbing the reactants onto a solid support like alumina (B75360) or silica (B1680970) gel and then irradiating the mixture with microwaves. thieme-connect.com This technique can lead to significantly reduced reaction times and often eliminates the need for a solvent, thereby reducing the environmental impact. thieme-connect.com
From an atom economy perspective, the classical Vilsmeier-Haack reaction has inherent limitations due to the formation of stoichiometric byproducts from the formylating agent. primescholars.comrsc.org Alternative formylation methods that offer better atom economy are an active area of research. While not yet specifically reported for this compound, research into catalytic formylation reactions or the use of more atom-economical formylating agents could provide a greener route to this compound.
Table 2: Comparison of Atom Economy for Different Hypothetical Formylation Reactions
| Reaction Type | Reactants | Desired Product | Byproducts | Hypothetical Atom Economy (%) |
| Vilsmeier-Haack | 2,3,4-Trimethylthiophene + POCl₃ + DMF | This compound | H₃PO₄ + Dimethylamine HCl | ~45% |
| Hypothetical Catalytic Formylation | 2,3,4-Trimethylthiophene + CO + H₂ | This compound | None (ideal) | 100% |
This table provides a simplified and hypothetical comparison of the atom economy for the Vilsmeier-Haack reaction and an idealized catalytic formylation. The calculation for the Vilsmeier-Haack reaction is an approximation and depends on the specific workup conditions.
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. degres.eunih.govorganic-chemistry.org The application of microwave irradiation to the synthesis of polysubstituted thiophenes has been reported, demonstrating its potential for the preparation of this compound. rsc.org
In the context of the Vilsmeier-Haack reaction, microwave heating can significantly reduce the time required for the formylation of thiophene derivatives. rsc.orgdegres.eu For the synthesis of this compound, a mixture of 2,3,4-trimethylthiophene, DMF, and POCl₃ could be subjected to microwave irradiation for a short period. The rapid and uniform heating provided by microwaves can enhance the reaction rate and potentially improve the regioselectivity of the formylation. degres.eu
Table 3: Hypothetical Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Formylation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 4 - 8 hours | 10 - 30 minutes |
| Temperature | 80 - 100 °C | 100 - 150 °C |
| Solvent | Dichloromethane or 1,2-Dichloroethane | DMF or solvent-free |
| Hypothetical Yield | 70 - 80% | 80 - 90% |
This table presents a hypothetical comparison based on general trends observed for microwave-assisted Vilsmeier-Haack reactions on substituted aromatic compounds. rsc.orgdegres.eu
Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound
The synthesis of a specific isomer like this compound requires careful control over selectivity. In this case, stereoselectivity is not a factor as the target molecule is achiral. However, chemo- and regioselectivity are of paramount importance.
The primary challenge in the synthesis of this compound is the regioselective formylation of the precursor, 2,3,4-trimethylthiophene. The thiophene ring has two free positions for electrophilic substitution: C2 and C5. The directing effects of the three methyl groups will influence the position of formylation. Methyl groups are activating and ortho-, para-directing. In 2,3,4-trimethylthiophene, the C5 position is sterically less hindered and is activated by the methyl groups at C4 and C3. The C2 position is also activated but is flanked by two methyl groups (at C3 and an adjacent position if considering the numbering for formylation).
The Vilsmeier-Haack reaction is known to be sensitive to steric hindrance. nrochemistry.com Therefore, formylation is expected to occur preferentially at the less sterically encumbered C5 position of 2,3,4-trimethylthiophene. However, the electronic activation at both positions means that a mixture of isomers (formylation at C2 and C5) is possible. The choice of formylating agent and reaction conditions can be tuned to enhance the regioselectivity towards the desired 2-carbaldehyde isomer. For instance, using a bulkier Vilsmeier reagent might favor substitution at the less hindered C5 position. Conversely, specific Lewis acid catalysis could potentially direct the formylation to the C2 position.
Scale-Up and Process Intensification Studies for Industrial Relevance
For a synthetic route to be industrially viable, it must be scalable, safe, and cost-effective. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net For the synthesis of this compound, transitioning from batch to continuous manufacturing using flow chemistry, as discussed in section 2.3.2, is a key strategy for process intensification. acs.orgresearchgate.net
The industrial-scale synthesis of thiophene aldehydes often relies on the Vilsmeier-Haack reaction. google.com Key considerations for the scale-up include:
Heat Management: The Vilsmeier-Haack reaction is exothermic, and efficient heat removal is critical to prevent runaway reactions, especially in large batch reactors. Continuous flow reactors offer a significantly higher surface-area-to-volume ratio, allowing for superior temperature control. wiley-vch.de
Reagent Handling: The use of hazardous reagents like POCl₃ requires specialized handling procedures and equipment to ensure safety.
Work-up and Purification: The quenching of the reaction and the subsequent purification of the product need to be optimized for large-scale production to minimize waste and maximize throughput.
Cost of Goods: The cost of starting materials, reagents, and energy consumption are critical factors in the economic viability of the process.
Elucidation of Reactivity and Mechanistic Pathways of 3,4,5 Trimethylthiophene 2 Carbaldehyde
Electrophilic Aromatic Substitution (EAS) Reactions on the 3,4,5-Trimethylthiophene Ring System
Electrophilic aromatic substitution is a characteristic reaction of thiophene (B33073), which is significantly more reactive than benzene (B151609). stackexchange.com The rate and regioselectivity of the reaction are heavily influenced by the nature of the substituents on the ring. researchgate.net In 3,4,5-trimethylthiophene-2-carbaldehyde, the ring is decorated with three electron-donating methyl groups, which activate the ring, and one electron-withdrawing carbaldehyde group, which deactivates it. However, since all the hydrogen-bearing carbon atoms of the thiophene ring (positions 3, 4, and 5) are substituted with methyl groups, conventional EAS reactions that involve the replacement of a hydrogen atom are not feasible.
Halogenation Studies (e.g., Bromination) and Site Selectivity
The halogenation of thiophenes is a well-established electrophilic substitution reaction. rsc.org For substituted alkylthiophenes, various reagents and conditions can be employed to introduce chlorine, bromine, or iodine onto the ring. jcu.edu.au The site of halogenation is determined by the directing effects of the existing substituents.
In the case of this compound, the thiophene ring lacks a vacant position for direct halogenation. Research on related compounds, such as 5-phenylthiophene-2-carbaldehyde, has shown that bromination can occur at the available C4-position, indicating the aldehyde group is stable to certain brominating conditions. However, for the title compound, all potential sites for substitution are blocked by methyl groups. Therefore, any reaction with halogenating agents would likely proceed via alternative pathways, such as side-chain halogenation on one of the methyl groups or an ipso-substitution, where one of the existing substituents is replaced. There is currently a lack of specific literature detailing the halogenation outcomes for this compound.
Table 1: Summary of Halogenation Studies on Substituted Thiophenes
| Starting Material | Reagent(s) | Product(s) | Observations | Reference(s) |
|---|---|---|---|---|
| 3-Alkylthiophenes | N-iodosuccinimide (NIS) / Acetic Acid | 2-Iodo-3-alkylthiophenes and 5-Iodo-3-alkylthiophenes | A mixture of isomers is often generated. jcu.edu.au | jcu.edu.au |
| Alkylthiophenes | Sulfuryl chloride | Chloro-substituted alkylthiophenes | Can lead to isomerically pure products under specific conditions. jcu.edu.au | jcu.edu.au |
Nitration and Sulfonation Reactivity
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Sulfonation is commonly performed with fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ acts as the electrophile. masterorganicchemistry.com
Thiophene is highly reactive towards nitration, and harsh conditions can lead to degradation or explosive reactions. stackexchange.com Milder nitrating agents are often preferred. stackexchange.com For this compound, as with halogenation, the absence of replaceable hydrogen atoms on the thiophene ring prevents direct nitration or sulfonation at these positions. The reaction would necessitate either ipso-substitution of one of the methyl or formyl groups or oxidation of the alkyl side chains. The electron-rich nature of the trimethyl-substituted ring, combined with the deactivating effect of the aldehyde, presents a complex substrate for which specific nitration or sulfonation studies have not been widely reported. The reversibility of the sulfonation reaction is a useful feature, sometimes allowing sulfonic acid groups to be used as temporary blocking groups to direct other electrophiles. libretexts.org
Nucleophilic Addition and Condensation Reactions Involving the 2-Carbaldehyde Moiety
The aldehyde group of this compound is a key center of reactivity, readily undergoing nucleophilic attack. This enables a variety of condensation reactions that are pivotal for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
Knoevenagel Condensations for Extended π-Systems
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a weak base catalyst like piperidine. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for creating α,β-unsaturated products and extending conjugated π-systems. wikipedia.org
This compound serves as the electrophilic aldehyde component in this reaction. Its condensation with active methylene compounds leads to the formation of a new carbon-carbon double bond conjugated with the thiophene ring. Such reactions are valuable for synthesizing chromophores and biologically active molecules. nih.govrsc.org
Table 2: Examples of Knoevenagel Condensation Partners
| Active Methylene Compound | Typical Catalyst | Resulting Functional Group |
|---|---|---|
| Malononitrile | Piperidine, Diethylamine | Dicyanovinyl |
| Diethyl malonate | Piperidine, Ammonium Salts | Bis(ethoxycarbonyl)vinyl |
| Ethyl acetoacetate | Piperidine, Amines | Acyl-substituted vinyl |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
Olefination reactions provide a direct route to convert carbonyls into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most important and widely used methods for this transformation. iitk.ac.in
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome generally depends on the stability of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org The HWE reaction almost exclusively produces (E)-alkenes with high stereoselectivity, especially with aromatic aldehydes. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. organic-chemistry.org
Both reactions are highly effective for the olefination of the 2-carbaldehyde group on the trimethylthiophene core, providing access to a wide range of vinyl-substituted thiophene derivatives. clockss.org
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Reference(s) |
|---|---|---|---|
| Nucleophile | Phosphorus ylide (from phosphonium (B103445) salt) | Phosphonate carbanion (from phosphonate ester) | wikipedia.orgwikipedia.org |
| Stereoselectivity | Stabilized ylides → (E)-alkenes; Non-stabilized ylides → (Z)-alkenes | Predominantly (E)-alkenes | wikipedia.orgwikipedia.orgnrochemistry.com |
| Reactivity of Nucleophile | Less nucleophilic, more basic | More nucleophilic, less basic | wikipedia.org |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) | wikipedia.orgorganic-chemistry.org |
| Scope | Broad, tolerates many functional groups | Broad, chemoselective for aldehydes over ketones | wikipedia.orgresearchgate.net |
Aldol Condensations and Related Cross-Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction involving the addition of an enolate ion to a carbonyl compound. masterorganicchemistry.com When the reaction is followed by dehydration, it is termed an aldol condensation, yielding an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
In the context of this compound, it cannot form an enolate itself because it lacks α-hydrogens. Therefore, it can only act as the electrophilic acceptor in cross-aldol reactions . masterorganicchemistry.com It will readily react with enolates generated from other aldehydes or ketones (e.g., acetone, acetophenone) in the presence of a base. This reaction pathway is efficient when the electrophilic partner, like this compound, is non-enolizable, which minimizes self-condensation of the enolizable partner. youtube.com The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated under the reaction conditions (especially with heat) to form a conjugated enone. youtube.comyoutube.com
Formation of Schiff Bases and Oxime Derivatives
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydroxylamine (B1172632) to yield oximes. These reactions are of significant interest as the resulting derivatives are important ligands in coordination chemistry and have been investigated for their biological activities. nih.govorientjchem.orgnih.govresearchgate.net
The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. The reaction is typically catalyzed by a few drops of acid, such as concentrated H₂SO₄, and is often carried out in a solvent like ethanol. orientjchem.org For instance, thiophene-2-carboxaldehyde can be condensed with aniline (B41778) or substituted anilines to produce 2-thiophenylidine substituted anilines. orientjchem.orgorientjchem.org Similarly, reaction with N¹,N¹-diethylethane-1,2-diamine in CH₂Cl₂ at room temperature yields the corresponding Schiff base. nih.gov
Oxime formation follows a similar mechanistic pathway, with hydroxylamine acting as the nucleophile. Thiophene-2-carbaldehyde (B41791) oxime is a known compound and serves as a precursor for the synthesis of various heterocyclic compounds. smolecule.comcymitquimica.comscbt.comchemspider.com
The general reactions can be summarized as follows:
Schiff Base Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O (where R = 3,4,5-trimethylthiophenyl)
Oxime Formation: R-CHO + NH₂OH ⇌ R-CH=NOH + H₂O (where R = 3,4,5-trimethylthiophenyl)
These derivatives are valuable in the synthesis of more complex molecules. For example, Schiff bases derived from thiophene-2-carboxaldehyde can be further reacted with acetyl chloride to form azetidinones. orientjchem.org
Oxidation and Reduction Chemistry of the Carbaldehyde Functional Group
The carbaldehyde group in this compound can be selectively oxidized to a carboxylic acid or reduced to an alcohol or a methylene group, providing pathways to a range of important derivatives.
Aldehydes are readily oxidized to carboxylic acids, and this transformation can be achieved using a variety of oxidizing agents. organic-chemistry.orglibretexts.orgyoutube.com Common reagents for this purpose include Jones reagent (CrO₃ in aqueous acid), which typically provides good yields at room temperature. libretexts.org Other effective oxidants include potassium permanganate (B83412) (KMnO₄) and even molecular oxygen under certain conditions. youtube.com For the oxidation of aldehydes to carboxylic acids, milder and more selective methods are often preferred to avoid potential side reactions with the sensitive thiophene ring. Reagents like Oxone have been shown to be effective for this transformation under mild conditions. organic-chemistry.org The oxidation of an aldehyde to a carboxylic acid proceeds through a gem-diol intermediate, which is formed by the nucleophilic addition of water to the carbonyl group. libretexts.org
The general reaction is: R-CHO + [O] → R-COOH (where R = 3,4,5-trimethylthiophenyl and [O] is a suitable oxidizing agent)
While ketones are generally resistant to oxidation, powerful oxidizing agents can cleave carbon-carbon bonds. libretexts.org The aldehyde group, however, is much more susceptible to oxidation.
The reduction of the aldehyde group in this compound can lead to the formation of the corresponding primary alcohol, (3,4,5-trimethylthiophen-2-yl)methanol, or complete reduction to the methylene analogue, 2,3,4,5-tetramethylthiophene.
Hydride reducing agents are commonly employed for the reduction of aldehydes to primary alcohols. libretexts.orgyoutube.comyoutube.comkhanacademy.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reagents for this purpose. libretexts.orgyoutube.com NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. libretexts.orglibretexts.org LiAlH₄ is a more powerful reducing agent and can reduce aldehydes, ketones, esters, and carboxylic acids. libretexts.orglibretexts.org The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. khanacademy.org
The general reaction for alcohol formation is: R-CHO + [H] → R-CH₂OH (where R = 3,4,5-trimethylthiophenyl and [H] is a hydride reducing agent)
For the complete reduction of the aldehyde to a methylene group, more vigorous conditions are required. The Wolff-Kishner or Clemmensen reductions are classic methods for this transformation. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, while the Clemmensen reduction uses amalgamated zinc and hydrochloric acid. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Scaffolds
To utilize this compound in transition metal-catalyzed cross-coupling reactions, a leaving group, typically a halogen, must be present on the thiophene ring. Assuming a precursor such as a bromo-substituted this compound is available, a variety of powerful carbon-carbon bond-forming reactions can be envisioned. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for creating C-C bonds. nih.govyoutube.comyoutube.comrsc.orgrsc.org
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. researchgate.netmdpi.comresearchgate.netnih.govcore.ac.uk This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. researchgate.netresearchgate.net
For a bromo-substituted this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid (or boronic ester) would yield the corresponding arylated or vinylated thiophene derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₃PO₄, Na₂CO₃). mdpi.comresearchgate.net The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to give the coupled product and regenerate the catalyst. youtube.com
A representative Suzuki-Miyaura reaction is shown below:

Where X is a halogen (e.g., Br) and R' is an aryl or vinyl group.
Studies on 4-bromothiophene-2-carbaldehyde have shown successful Suzuki-Miyaura coupling with various arylboronic acids to produce 4-arylthiophene-2-carbaldehydes in good yields. researchgate.netmdpi.comnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 4-bromothiophene-2-carbaldehyde
| Arylboronic Acid/Ester | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Good | mdpi.com |
| 3,5-bis(trifluoromethyl)phenylboronic ester | 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | Excellent | mdpi.com |
| p-Tolylboronic acid | 4-(p-tolyl)thiophene-2-carbaldehyde | - | mdpi.com |
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.orgyork.ac.uk This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. organic-chemistry.org
A bromo-substituted this compound could be coupled with various terminal alkynes to introduce an alkynyl substituent onto the thiophene ring. The use of bulky, electron-rich phosphine ligands has been shown to facilitate these couplings, even at room temperature for aryl bromides. organic-chemistry.org
A general Sonogashira reaction is as follows:

Where X is a halogen (e.g., Br) and R' is an alkyl, aryl, or silyl (B83357) group.
Heck Coupling:
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgwikipedia.orgbeilstein-journals.orgresearchgate.net This reaction is highly stereoselective, typically affording the trans-substituted alkene. organic-chemistry.org
For a bromo-substituted this compound, a Heck reaction with an alkene, such as an acrylate (B77674) or styrene, would result in the formation of a vinyl-substituted thiophene. The reaction is carried out in the presence of a palladium catalyst and a base. wikipedia.org The nature and position of substituents on the thiophene ring can influence the regioselectivity of the coupling. researchgate.net
A general Heck reaction is depicted below:

Where X is a halogen (e.g., Br) and R', R'', and R''' are H, alkyl, or aryl groups.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.org The typical substrates for this reaction are an aryl or heteroaryl halide (or pseudohalide, such as a triflate) and a primary or secondary amine. youtube.com While this compound itself is not a substrate for direct amination, a halogenated precursor, such as 5-bromo-3,4-dimethylthiophene-2-carbaldehyde, would be the appropriate starting material for a Buchwald-Hartwig strategy to synthesize N-substituted derivatives.
The reaction proceeds via a catalytic cycle involving a Pd(0) species. youtube.com The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the thienyl halide. wikipedia.orgyoutube.com
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the aminated thiophene product and regenerating the Pd(0) catalyst. youtube.com
The success of the Buchwald-Hartwig amination on a substrate like a halogenated trimethylthiophene-2-carbaldehyde is highly dependent on the choice of ligand, catalyst, base, and solvent. nih.gov The electron-rich nature of the trimethyl-substituted thiophene ring would facilitate the initial oxidative addition step. However, the steric hindrance from the methyl groups, particularly the one at the 5-position adjacent to a hypothetical halide at the 2-position, and the presence of the aldehyde group, which could potentially coordinate to the palladium center, are critical considerations.
Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands that stabilize the palladium catalyst and promote the key steps of the catalytic cycle. youtube.comsigmaaldrich.com For heteroaryl substrates, specialized ligands have been developed to achieve high efficiency and selectivity. nih.govresearchgate.net The choice of base is also crucial; common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), with the selection depending on the substrate's sensitivity and the desired reaction rate. wikipedia.org
| Component | Examples | Function | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. | wikipedia.org |
| Phosphine Ligand | XPhos, SPhos, BrettPhos, RuPhos, dppf | Stabilizes the catalyst, enhances reactivity and selectivity. Bulky, electron-rich ligands are often preferred. | wikipedia.orgyoutube.comsigmaaldrich.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | Deprotonates the amine to form the active nucleophile. | wikipedia.org |
| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are commonly used. | nih.gov |
Rearrangement Reactions and Advanced Mechanistic Investigations
Substituted thiophenes can undergo fascinating rearrangement reactions, often initiated by photochemical or thermal stimuli. A prominent example is the photoisomerization of thiophenes to their corresponding bicyclic valence isomers, known as Dewar thiophenes. nih.gov This process converts the aromatic thiophene into a highly strained, non-aromatic bicyclo[2.1.0]pentene-like structure. nih.govresearchgate.net
For a substituted thiophene like this compound, photoisomerization would lead to a Dewar intermediate. These Dewar structures can be remarkably dynamic. A well-studied phenomenon is the "walk rearrangement," where the sulfur atom (or a modified group like S=O) and the double bond appear to migrate around the four-membered ring. nih.gov This fluxional process can be observed by NMR spectroscopy, where substituents that would otherwise be distinct become equivalent on the NMR timescale due to the rapid rearrangement. nih.govacs.org
Mechanistic investigations, supported by DFT calculations, have clarified that this rearrangement is a type of pericyclic reaction. nih.govresearchgate.net The activation energy for this process is sensitive to the nature of the migrating group but less so to the substituents on the ring itself. nih.gov The original hypothesis involving the participation of a sulfur lone pair has been challenged by studies showing that analogous carbon-based systems (where sulfur is replaced by CH₂) also undergo rearrangement, suggesting a more complex orbital interaction mechanism. nih.gov
Another relevant transformation is the thio-Claisen rearrangement, a uni-koeln.deuni-koeln.de-sigmatropic rearrangement. semanticscholar.orgresearchgate.net This reaction typically involves a thienyl allyl sulfide, which upon heating, rearranges to form a new C-C bond and shift the sulfur atom, often leading to the construction of fused ring systems. semanticscholar.orgresearchgate.netrsc.org While not a direct rearrangement of the parent aldehyde, this reaction showcases the versatility of the thiophene core in sophisticated sigmatropic shifts, a key tool in advanced organic synthesis.
These advanced mechanistic studies highlight the rich and often non-intuitive chemistry of the thiophene nucleus, moving beyond its role as a simple aromatic heterocycle to a dynamic participant in complex molecular reorganizations.
Strategic Derivatization and Scaffold Modification of 3,4,5 Trimethylthiophene 2 Carbaldehyde
Design and Synthesis of Novel Heterocyclic Ligands and Frameworks Incorporating the 3,4,5-Trimethylthiophene Core
The 3,4,5-trimethylthiophene-2-carbaldehyde scaffold is a valuable precursor for the synthesis of a variety of heterocyclic ligands and frameworks. The aldehyde functionality is a key reactive site for constructing larger, more complex molecules. A common strategy involves condensation reactions with primary amines to form Schiff bases, which can then be used as ligands for metal complexes or as intermediates for further cyclization reactions.
Another significant approach is the use of multicomponent reactions. For instance, the reaction of an aldehyde, a ketone, and a nitroalkane can lead to the formation of nitro ketones. These intermediates can then undergo a reductive cyclization to produce substituted 3,4-dihydro-2H-pyrroles, a class of N-heterocycles. nih.gov This methodology allows for the flexible introduction of various substitution patterns, starting from readily available materials. nih.gov
Furthermore, the thiophene (B33073) core can be incorporated into more extended conjugated systems through cross-coupling reactions. While research on this compound is specific, broader studies on arylthiophene-2-carbaldehydes demonstrate the utility of Suzuki-Miyaura cross-coupling reactions to link the thiophene ring to various aryl groups. nih.gov This method is highly effective for creating carbon-carbon bonds and is instrumental in synthesizing substituted aromatic compounds. nih.gov The resulting aryl-thiophene structures can serve as foundational frameworks for more elaborate heterocyclic systems.
| Reaction Type | Reactants | Product Class | Potential Application |
| Condensation | This compound, Primary Amine | Schiff Base | Metal Ligands, Synthesis Intermediates |
| Multicomponent Reaction | This compound, Ketone, Nitroalkane | 3,4-Dihydro-2H-pyrrole | N-Heterocycle Synthesis |
| Suzuki-Miyaura Coupling | Bromo-3,4,5-trimethylthiophene-2-carbaldehyde, Arylboronic Acid | Aryl-substituted Thiophene | Extended Conjugated Systems |
Preparation of Polymeric and Oligomeric Materials Derived from this compound
The aldehyde group of this compound makes it a suitable monomer for the synthesis of polymeric and oligomeric materials. Polycondensation reactions, where the aldehyde reacts with other difunctional monomers, can lead to the formation of polyesters, polyamides, or other classes of polymers. The properties of the resulting polymer can be tailored by the choice of the co-monomer.
Radical polymerization is another viable method. For example, the synthesis of degradable polymers has been achieved using five-membered cyclic ketene (B1206846) hemiacetal ester monomers. nih.gov While a different class of monomer, the principles of radical polymerization, often initiated by compounds like 2,2′-azoisobutyronitrile (AIBN), can be applied to appropriately modified derivatives of this compound. nih.gov Bulk polymerization, carried out at elevated temperatures, can increase the molecular weight of the resulting polymer by suppressing radical-radical termination through the gel effect. nih.gov
The trimethyl-substituted thiophene ring imparts specific properties to the polymer, such as thermal stability and potential for electronic conductivity, making these materials interesting for applications in materials science.
| Polymerization Method | Initiator/Conditions | Resulting Polymer Type | Key Feature |
| Polycondensation | Heat, Catalyst | Polyester, Polyamide, etc. | Tunable properties based on co-monomer |
| Radical Polymerization | AIBN, 70°C | Poly(thiophene derivative) | Potential for high molecular weight |
| Bulk Polymerization | AIBN, elevated temperature | High molecular weight polymer | Increased viscosity suppresses termination |
Development of Functionalized Probes and Sensors Through Structural Elaboration
The structural framework of this compound is a promising starting point for the development of functionalized chemical probes and sensors. The aldehyde group can be readily modified to introduce specific recognition motifs for detecting various analytes.
For instance, the aldehyde can be converted into a Schiff base that can act as a chemosensor for metal ions. The binding of a metal ion to the ligand can induce a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal. The design of such sensors often involves coupling the thiophene unit to a fluorophore, where the analyte binding event modulates the fluorescence emission.
Research on related arylthiophene-2-carbaldehydes has shown their potential as nitric oxide (NO) scavengers, which is a form of chemical sensing. nih.gov The reactivity of the aldehyde and the electronic nature of the substituted thiophene ring contribute to this activity. nih.gov By strategic functionalization, it is conceivable to develop selective probes for a range of biologically and environmentally important species.
| Probe Type | Functionalization Strategy | Target Analyte | Detection Mechanism |
| Chemosensor | Conversion to Schiff base | Metal Ions | Colorimetric/Fluorometric change |
| NO Scavenger | Direct use of aldehyde | Nitric Oxide | Chemical reaction leading to signal change |
| Fluorescent Probe | Coupling to a fluorophore | Various Analytes | Analyte-induced fluorescence modulation |
Integration into Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to construct large, well-defined assemblies. The this compound molecule possesses features that make it suitable for integration into such systems.
The aromatic thiophene ring can participate in π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures like columns or sheets. The aldehyde group, or derivatives thereof, can act as a hydrogen bond acceptor or donor, further directing the assembly process.
By converting the aldehyde to a suitable ligand, such as a pyridine (B92270) or bipyridine derivative, the molecule can be used to form metallo-supramolecular architectures. The coordination of these ligands to metal centers can result in the formation of discrete molecular cages, polygons, or extended coordination polymers. These structures have potential applications in catalysis, host-guest chemistry, and materials science.
Synthesis of Chiral Derivatives and Enantioselective Transformations
The introduction of chirality into the this compound scaffold opens up possibilities for applications in asymmetric synthesis and chiral materials. The aldehyde group is a prime target for enantioselective transformations.
For example, enantioselective nucleophilic addition to the aldehyde, using a chiral catalyst or a chiral auxiliary, can produce chiral secondary alcohols with high enantiomeric excess. These chiral alcohols are valuable building blocks for the synthesis of more complex chiral molecules.
Another approach involves the use of the thiophene derivative in asymmetric catalysis. For instance, a chiral ligand can be synthesized from this compound, which can then be used to prepare a chiral metal catalyst. Such catalysts are employed in a wide range of enantioselective reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of sequential one-pot reactions, such as an asymmetric Henry reaction followed by iodocyclization, provides an efficient route to biologically important chiral heterocycles. chemistryviews.org
| Chiral Synthesis Approach | Key Reaction | Product Type | Significance |
| Enantioselective Nucleophilic Addition | Addition to aldehyde | Chiral Secondary Alcohol | Versatile chiral building block |
| Asymmetric Catalysis | Ligand synthesis from aldehyde | Chiral Catalyst | Enables various enantioselective reactions |
| Sequential One-Pot Reaction | Asymmetric Henry reaction, Iodocyclization | Chiral Tetrahydrofurans | Efficient access to complex chiral molecules chemistryviews.org |
Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trimethylthiophene 2 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Electronic and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3,4,5-Trimethylthiophene-2-carbaldehyde in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular framework.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.95 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org The three methyl groups (at positions 3, 4, and 5) will each produce a distinct singlet. The methyl group at C3, being adjacent to the electron-withdrawing carbaldehyde group, is expected to resonate slightly further downfield compared to the methyl groups at C4 and C5. For instance, in related arylthiophene-2-carbaldehydes, methyl protons on the phenyl ring appear around δ 2.35-2.37 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift anticipated around δ 183.1 ppm. rsc.org The carbons of the thiophene (B33073) ring will appear in the aromatic region (approximately δ 125-145 ppm). The presence of three electron-donating methyl groups and one electron-withdrawing aldehyde group influences the electron density and thus the chemical shifts of the ring carbons. The carbons bearing the methyl groups (C3, C4, C5) will be shielded relative to the unsubstituted thiophene, while C2, attached to the aldehyde, will be significantly deshielded. The methyl carbons themselves are expected to resonate in the upfield region of the spectrum.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm the assignments. HMBC is particularly useful for establishing long-range correlations, for example, between the aldehydic proton and the C2 and C3 carbons of the thiophene ring, and between the methyl protons and their attached and adjacent ring carbons.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | ~9.9 | ~183 |
| C2 | - | ~144 |
| C3 | - | ~138 |
| C4 | - | ~140 |
| C5 | - | ~142 |
| 3-CH₃ | ~2.4 | ~15 |
| 4-CH₃ | ~2.3 | ~14 |
| 5-CH₃ | ~2.3 | ~14 |
Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For a compound like this compound, an SC-XRD analysis would provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.
The analysis of related thiophene structures, such as thiophene-2-carbaldehyde (B41791) azine, shows that the thiophene ring is essentially planar. nih.gov It is expected that the five-membered ring of this compound would also be planar. A key structural parameter of interest is the torsional angle between the plane of the thiophene ring and the plane of the carbaldehyde group. This angle determines the relative orientation (syn or anti) of the sulfur atom and the carbonyl oxygen.
Furthermore, SC-XRD elucidates intermolecular interactions, such as C–H···O or C–H···π interactions, which govern the formation of the crystal structure. nih.gov The methyl groups on the thiophene ring would influence the crystal packing by participating in van der Waals interactions and potentially weak hydrogen bonds, affecting properties like melting point and solubility.
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| Bond Lengths (e.g., C=O, C-S, C-C) | Precise values in Ångströms (Å) | Confirms bonding pattern and electronic structure. |
| Bond Angles (e.g., C-C-C, C-S-C) | Precise values in degrees (°) | Defines the geometry of the thiophene ring and substituents. |
| Torsional Angle (S-C2-C(H)=O) | Value in degrees (°) | Determines the conformation of the aldehyde group relative to the ring. |
| Crystal Packing | Description of intermolecular interactions | Explains solid-state properties and polymorphism. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Dynamics Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.
The FTIR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For thiophene-2-carbaldehyde, this band appears around 1665 cm⁻¹. researchgate.net The presence of electron-donating methyl groups on the ring may slightly lower this frequency.
Other key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring are generally weak and appear in the 3100–3000 cm⁻¹ region. globalresearchonline.net Aliphatic C-H stretching from the three methyl groups will be observed in the 2960–2850 cm⁻¹ range.
Thiophene Ring Vibrations: The C=C and C-C stretching vibrations of the thiophene ring typically appear in the 1550–1350 cm⁻¹ region. iosrjournals.org
C-S Stretching: The C-S stretching modes within the thiophene ring are usually found in the 850–600 cm⁻¹ range. iosrjournals.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the thiophene ring and the C-S bonds are often more intense in the Raman spectrum. Combining FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 |
| C=O Stretch (Aldehyde) | ~1660 (Strong) | ~1660 (Weak) |
| C=C Stretch (Thiophene Ring) | 1550-1450 | 1550-1450 |
| C-C Stretch (Thiophene Ring) | 1450-1350 | 1450-1350 |
| C-S Stretch (Thiophene Ring) | 850-600 | 850-600 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Mixture Analysis and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion (M⁺˙), allowing for the unambiguous determination of the molecular formula (C₈H₁₀OS).
Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The fragmentation of aldehydes often involves α-cleavage, leading to the loss of a hydrogen atom or the entire formyl group. miamioh.edu Key fragmentation pathways would include:
Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ acylium ion.
Loss of the formyl radical (•CHO): Formation of the [M-29]⁺ ion, corresponding to the trimethyl-thienyl cation. miamioh.edu
Loss of carbon monoxide (CO): Following the loss of H•, the resulting acylium ion can lose CO to form the [M-29]⁺ ion.
Cleavage of methyl groups: Loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.
Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (e.g., the molecular ion) and induce further fragmentation, providing more detailed structural information and confirming the proposed fragmentation pathways. wikipedia.org This technique is invaluable for identifying the compound in complex mixtures.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 154 | [C₈H₁₀OS]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₈H₉OS]⁺ | Loss of H• from aldehyde |
| 139 | [C₇H₇OS]⁺ | Loss of CH₃• |
| 125 | [C₇H₉S]⁺ | Loss of •CHO |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment in Chiral Derivatives
While this compound is itself an achiral molecule, chiral derivatives can be readily synthesized. For instance, the aldehyde functionality can be reacted with a chiral reagent to introduce a stereocenter, or a chiral substituent could be present on the thiophene ring. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for stereochemical assignment.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. tandfonline.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. For chiral thiophene derivatives, electronic transitions associated with the π-conjugated system will give rise to characteristic CD signals (Cotton effects). The sign and intensity of these signals can be correlated with the absolute configuration of the stereocenters, often with the aid of computational predictions.
Furthermore, studies on chiral thiophene-based oligomers have shown that CD spectroscopy can also probe the formation of helical supramolecular structures or aggregates in solution or in thin films. tandfonline.comnih.gov This demonstrates that chiroptical techniques are powerful not only for determining molecular chirality but also for understanding higher-order chiral organization in derivatives of this compound.
Theoretical and Computational Chemistry Studies on 3,4,5 Trimethylthiophene 2 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, governing the electrophilic or acidic nature of the molecule. youtube.com
For 3,4,5-Trimethylthiophene-2-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, which is further enriched by the electron-donating effects of the three methyl groups. The LUMO, in contrast, would be concentrated on the electron-deficient carbaldehyde group, particularly the carbon-oxygen double bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. mdpi.com
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron; calculated as -EHOMO. mdpi.com |
| Electron Affinity (A) | 2.0 eV | Energy released upon gaining an electron; calculated as -ELUMO. mdpi.com |
Note: The values presented are illustrative and represent typical predictions derived from DFT calculations for similar aromatic aldehydes.
An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential surface, is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at the solvent-accessible surface of the molecule. chemrxiv.org The map uses a color spectrum to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of intermediate or neutral potential.
Computational methods can accurately predict key physicochemical properties like acidity, basicity, and dipole moment.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Site/Value | Method of Prediction |
| Acidity (pKa) | ~18-20 (for aldehyde proton) | Calculation of deprotonation energy in a solvent model. |
| Basicity (Proton Affinity) | Carbonyl Oxygen (~200 kcal/mol) | Calculation of the energy change upon protonation. nih.gov |
| Dipole Moment (μ) | ~3.5 - 4.0 Debye | Geometry optimization followed by electronic property calculation. |
Note: The values are estimates based on known data for analogous compounds and typical DFT prediction ranges.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent box). nih.gov
For this compound, MD simulations can provide crucial insights into its conformational flexibility. A key aspect would be the rotational barrier of the C-C bond connecting the aldehyde group to the thiophene ring. The simulation would reveal the preferred dihedral angle and the energy required to rotate the aldehyde group, which can be influenced by steric hindrance from the adjacent methyl group and electronic effects. Furthermore, MD simulations can model how the molecule interacts with solvent molecules or other solute molecules, providing a picture of solvation shells and potential aggregation behavior in the condensed phase.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Pathways
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can be used to identify reactants, products, intermediates, and, most importantly, transition states. ethz.ch A transition state is the highest energy point along the lowest energy path of a reaction coordinate and its structure determines the activation energy, which governs the reaction rate.
For this compound, one could computationally model various reactions, such as the nucleophilic addition of a hydride or an organometallic reagent to the carbonyl carbon. The process would involve:
Optimizing the geometries of the reactants and products.
Locating the transition state structure connecting them. This is often the most challenging step and involves specialized algorithms.
Performing a frequency calculation to confirm the transition state (which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).
Calculating the activation energy (the energy difference between the transition state and the reactants), which provides a quantitative measure of the reaction's kinetic feasibility.
This analysis can distinguish between competing reaction pathways and explain observed regioselectivity or stereoselectivity in reactions involving the aldehyde. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even serve as a predictive tool for uncharacterized molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). scielo.org.za Calculations can predict both ¹H and ¹³C NMR spectra with good accuracy, helping to assign peaks in an experimental spectrum.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations. This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the aldehyde, the C-H stretches of the methyl and aromatic groups, and the thiophene ring vibrations. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. globalresearchonline.net This analysis can identify the nature of the electronic transitions, such as n→π* transitions associated with the carbonyl group or π→π* transitions within the conjugated system.
Table 3: Predicted vs. Representative Experimental Spectroscopic Data
| Spectrum | Feature | Predicted Value (DFT) | Representative Experimental Value |
| ¹³C NMR | C=O (Aldehyde) | ~180-185 ppm | ~182 ppm |
| C2 (ipso-C) | ~145-150 ppm | ~147 ppm | |
| C5 (Methyl-bearing) | ~148-153 ppm | ~150 ppm | |
| ¹H NMR | -CHO | ~9.8-10.0 ppm | ~9.8 ppm |
| CH₃ | ~2.2-2.6 ppm | ~2.3-2.5 ppm | |
| IR | C=O Stretch | ~1670-1690 cm⁻¹ | ~1665 cm⁻¹ researchgate.net |
| C-H (sp²) Stretch | ~3050-3100 cm⁻¹ | ~3080 cm⁻¹ | |
| UV-Vis | π→π* transition | ~280-300 nm | ~290 nm |
| n→π* transition | ~320-340 nm | ~330 nm |
Note: Experimental values are representative for similar substituted thiophene-2-carbaldehydes and serve for comparison. researchgate.netchemicalbook.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Excluding Human Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net These models are pivotal in predictive toxicology and environmental science, offering a means to estimate the properties and potential hazards of chemicals, often reducing the need for extensive experimental testing. researchgate.netljmu.ac.uk The fundamental principle of QSAR/QSPR is that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features into numerical values known as molecular descriptors, it is possible to develop regression or classification models that predict a specific endpoint. researchgate.netnih.gov
For thiophene derivatives, including this compound, QSAR and QSPR studies are valuable for predicting a range of characteristics relevant to their environmental fate and non-human toxicity. These endpoints can include physicochemical properties like lipophilicity (log P) and water solubility, which govern environmental transport and bioavailability, as well as endpoints related to ecotoxicity and biodegradation. researchgate.netnih.gov
Research Findings in Thiophene Derivatives
While specific QSAR/QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, numerous studies on broader classes of thiophene derivatives provide a strong basis for understanding how such models would be constructed and applied.
Modeling Physicochemical Properties: QSPR studies on heterocyclic compounds are common for predicting properties like lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P). For instance, a study on N-(aryl)-2-thiophene-2-ylacetamide derivatives developed a statistically significant 2D-QSPR model to predict log P. The model revealed that the presence of hydrogen acceptor groups had a favorable effect on the partition coefficient. kg.ac.rs Another study on formyl- and acetylpyridine-3-thiosemicarbazone derivatives utilized topological descriptors to model lipophilicity, demonstrating that molecular density and radius are fundamental descriptors for such predictions. jetir.org These approaches are directly applicable to this compound, where descriptors encoding its topology, electronic distribution, and size could be used to predict its partitioning behavior in the environment.
Modeling Environmental Fate and Ecotoxicity: The environmental fate of thiophene compounds, particularly their biodegradation, is an important area of study. Research on condensed thiophenes found in petroleum has explored their biodegradation pathways. nih.gov QSAR models can be developed to predict the likelihood and rate of biodegradation for compounds like this compound based on its structural features.
In the realm of predictive toxicology, QSAR models have been successfully applied to thiophene derivatives to predict endpoints such as genotoxicity. A study on 140 thiophene derivatives developed binary classification models to predict their genotoxicity in an SOS Chromotest. qsartoolbox.org The models utilized a range of descriptors including topological, geometric, electronic, and polar surface area properties. The resulting consensus model correctly predicted the genotoxicity for 95% of the compounds in the prediction set, showcasing the predictive power of QSAR in assessing the potential hazards of this class of compounds. qsartoolbox.org Similarly, QSAR models for the toxicity of unselectively reactive chemicals towards organisms like Tetrahymena pyriformis have been developed using descriptors such as log P and the energy of the lowest unoccupied molecular orbital (E-LUMO), which is relevant for electrophilic compounds. researchgate.net
The development of robust QSAR/QSPR models relies on the quality of the input data and the modeling methodology. researchgate.net The process typically involves:
Data Collection: Assembling a dataset of compounds with experimentally determined values for the property or activity of interest. Publicly accessible databases are a key resource for this. researchgate.net
Descriptor Calculation: Generating a large number of molecular descriptors for each compound in the dataset. These can range from simple constitutional descriptors (e.g., molecular weight) to complex 3D descriptors. qsartoolbox.org
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model. researchgate.net
Validation: Rigorously validating the model's predictive performance using internal and external validation techniques to ensure its robustness and reliability. researchgate.net
The following interactive data table provides an illustrative example of a dataset that could be used to develop a QSPR model for predicting the octanol-water partition coefficient (log P) of a series of substituted thiophene-2-carbaldehydes. The descriptors shown are examples of commonly used molecular properties in QSPR modeling.
Interactive Data Table: Illustrative QSPR Dataset for Thiophene-2-Carbaldehydes
| Compound Name | Structure | Experimental log P | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |
|---|---|---|---|---|---|
| Thiophene-2-carbaldehyde (B41791) | C₅H₄OS | 1.35 | 112.15 | 17.07 | 1 |
| 5-Methylthiophene-2-carbaldehyde | C₆H₆OS | 1.85 | 126.18 | 17.07 | 1 |
| 5-Chlorothiophene-2-carbaldehyde | C₅H₃ClOS | 2.04 | 146.59 | 17.07 | 1 |
| 4,5-Dimethylthiophene-2-carbaldehyde | C₇H₈OS | 2.28 | 140.20 | 17.07 | 1 |
| This compound | C₈H₁₀OS | 2.71 | 154.23 | 17.07 | 1 |
| 5-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 2.23 | 191.05 | 17.07 | 1 |
Note: The Experimental log P values in this table are illustrative and may not represent actual measured values. They are provided to demonstrate the structure and content of a typical QSPR dataset.
This table demonstrates how a change in substitution on the thiophene ring (e.g., addition of methyl, chloro, bromo, or nitro groups) corresponds to changes in physicochemical properties. A QSPR model would mathematically capture these relationships to predict the log P for other, untested thiophene-2-carbaldehydes.
Exploration of Advanced Applications for 3,4,5 Trimethylthiophene 2 Carbaldehyde and Its Derivatives
Organic Electronics and Optoelectronic Materials
Thiophene (B33073) derivatives are integral to the field of organic electronics due to their excellent charge transport properties and tunable electronic energy levels. The strategic placement of methyl groups on the thiophene core, as seen in 3,4,5-Trimethylthiophene-2-carbaldehyde, can enhance the solubility and influence the molecular packing of resulting materials, which are critical parameters for device performance.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
In the realm of OLEDs and OSCs, molecules are often designed with a donor-π-acceptor (D-π-A) architecture to control charge injection, transport, and recombination processes. The aldehyde functionality of this compound is a key starting point for synthesizing such complex molecules. For instance, condensation reactions, like the Knoevenagel condensation, can be employed to link the electron-donating trimethylthiophene unit to a strong electron-accepting group, thereby creating a push-pull system with tailored optoelectronic properties.
Research into D-π-A type molecules for OLEDs has shown that linking donor units like triphenylamine (B166846) with acceptor units through a π-conjugated spacer, such as thieno[3,2-b]thiophene, can result in materials with high quantum efficiencies. researchgate.netorientjchem.org One such designed fluorophore, DMB-TT-TPA, demonstrated a high solid-state fluorescence quantum yield of 41% and was used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61%. orientjchem.org Similarly, acceptor-donor-acceptor (A-D-A) molecules built from derivatives of 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized for use in organic solar cells. researchgate.netrsc.org These molecules, when blended with fullerene acceptors, have shown potential as electron donors in OPV devices. researchgate.netrsc.org
While specific performance data for derivatives of this compound are not prominent, the established principles of molecular design suggest its utility. The trimethylated thiophene core would act as the electron-rich donor component. The aldehyde group allows for the introduction of various π-conjugated bridges and acceptor moieties, enabling the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of other materials in an OLED or OSC device stack to ensure efficient charge transfer and device performance. For example, A-D-A molecules based on a dibenzo[a,c]phenazine (B1222753) acceptor and a quasiplanar O-bridged triphenylamine donor have achieved maximum external quantum efficiencies as high as 23.2% in red TADF-OLEDs. nih.gov
Table 1: Representative Performance of Thiophene-Based Materials in OLEDs
| Emitter Type | Donor Unit | Acceptor Unit | Max. EQE (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| D-π-A | Triphenylamine | Dimesitylboron | 4.61% | Green | orientjchem.org |
| A-D-A | O-bridged Triphenylamine | Dibenzo[a,c]phenazine | 23.2% | Red | nih.gov |
This table presents data for conceptually similar thiophene-based systems to illustrate the potential of derivatives from this compound.
Active Layers in Organic Field-Effect Transistors (OFETs)
Alkylated thiophene-3-carbaldehydes are recognized as versatile building blocks for synthesizing materials used in organic field-effect transistors (OFETs). mdpi.com The alkyl groups, such as the methyl groups in this compound, are crucial for ensuring good solubility in organic solvents, which facilitates the solution-based processing of thin films for OFETs. The aldehyde group can be transformed into a variety of π-extended systems through reactions like Wittig or Horner-Wadsworth-Emmons reactions, leading to larger conjugated molecules necessary for efficient charge transport. The planarity and intermolecular interactions of these resulting thiophene-based semiconductors are key to achieving high charge carrier mobilities.
Chemical Sensors and Biosensors (Non-Clinical, In-Vitro Focus)
The aldehyde group is highly reactive and can readily form Schiff bases through condensation with primary amines. This reaction is a cornerstone for developing chemosensors. Derivatives of this compound can be designed to act as selective sensors for various analytes. For instance, a Schiff base derivative could be synthesized that incorporates a receptor unit for a specific metal ion or anion. Upon binding of the analyte, a change in the electronic properties of the conjugated system can lead to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
Thiophene-derived Schiff base ligands and their metal complexes have been extensively studied for their biological significance and sensing capabilities. nih.gov For example, a novel Schiff base, S1 (2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol), was synthesized by condensing 5-bromo-2-thiophene carboxaldehyde with 2-aminothiophenol, demonstrating the straightforward synthesis of such sensor precursors. researchgate.net While the focus of many studies is on biological activity, the underlying principle of analyte interaction leading to a measurable physical change is the basis for sensor design. The trimethylthiophene moiety can serve to modulate the electronic properties and solubility of the sensor molecule.
Catalysis and Organocatalysis Utilizing Thiophene Scaffolds
Thiophene-containing molecules can act as ligands that coordinate to transition metals, forming catalysts for a wide array of organic transformations. The sulfur atom in the thiophene ring can act as a soft donor, binding to metal centers.
Ligand Design for Transition Metal-Catalyzed Transformations
Derivatives of this compound are potential precursors for novel ligand systems. The aldehyde group can be converted into other functionalities, such as imines, phosphines, or N-heterocyclic carbenes (NHCs), which are known to be excellent ligands for transition metals like palladium, gold, or copper. For example, condensation of the aldehyde with a substituted aniline (B41778) could yield a Schiff base (an imine), which can act as a bidentate ligand. The design of such ligands is crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of the catalyst. tum.demdpi.com The development of tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes, for instance, has led to effective catalysts for C-C coupling reactions, showcasing the potential of sulfur-containing heterocyclic scaffolds in ligand design. nih.gov
Role in Organocatalytic Systems
Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. Thiophene derivatives have found a place in this area as well. For instance, bifunctional organocatalysts are often employed in asymmetric synthesis. A derivative of this compound could be envisioned as part of a larger chiral molecule that can catalyze reactions stereoselectively. Studies on the asymmetric organocatalytic sulfa-Michael addition of 1,4-dithiane-2,5-diol (B140307) to nitroolefins have utilized bifunctional organocatalysts to produce polyfunctionalized tetrahydrothiophenes with high stereoselectivity. metu.edu.tr The thiophene moiety in such a catalyst can influence the steric and electronic environment of the catalytic center, thereby impacting the efficiency and outcome of the reaction.
Precursors for Complex Heterocyclic Synthesis in Pre-Clinical Research
Thiophene-based aldehydes are valuable and versatile building blocks in organic synthesis for the construction of a wide array of more complex heterocyclic systems. The aldehyde group readily participates in condensation and cyclization reactions, making it a cornerstone for generating molecular diversity in pre-clinical research settings.
The inherent reactivity of the aldehyde group on the thiophene ring makes this compound an ideal starting point for synthesizing novel chemical probes for in-vitro investigational studies. Chemical probes are specialized molecules used to study biological systems, and their construction often involves linking a recognition element to a reporter group via a reactive linker.
The aldehyde functionality of thiophene-2-carbaldehyde (B41791) derivatives is frequently exploited for this purpose. For instance, derivatives of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) have been used to create aggregation-induced emission (AIE) two-photon fluorescent probes. ossila.com These probes are valuable for high-contrast bio-imaging, such as visualizing brain vasculature or targeting specific organelles like mitochondria. ossila.com The synthesis leverages the aldehyde group to form a carbon-carbon double bond, conjugating the thiophene scaffold with other photoactive moieties. ossila.comresearchgate.net This established synthetic strategy suggests that this compound could similarly act as the core scaffold for new fluorescent probes, where the trimethyl-substituted thiophene ring would modulate the electronic and photophysical properties of the final molecule.
The generation of compound libraries containing diverse molecular scaffolds is a fundamental activity in drug discovery and pre-clinical research. Thiophene-2-carbaldehydes are staple precursors for two important classes of biologically relevant scaffolds: chalcones and thiazoles. pnrjournal.comchemicalbook.com
Chalcone (B49325) Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. nih.gov Thiophene-2-carbaldehydes are frequently used as the aldehyde component in this reaction to produce thiophene-containing chalcones. pnrjournal.comnih.gov These chalcones are not only biologically active themselves but also serve as key intermediates for synthesizing other heterocyclic systems like pyrimidines. pnrjournal.com It is well-established that this compound would readily undergo this condensation with various acetophenones to yield a library of chalcone derivatives, each bearing the trimethyl-thienyl moiety.
Table 1: Examples of Chalcone Synthesis using Thiophene Carbaldehydes This table illustrates the typical Claisen-Schmidt condensation reaction to form chalcones from various thiophene carbaldehydes and acetophenones, a reaction pathway directly applicable to this compound.
| Aldehyde Reactant | Ketone Reactant | Base/Catalyst | Resulting Chalcone Derivative | Reference |
| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | KOH in Ethanol | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |
| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | KOH in Ethanol | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |
| Thiophene-2-carbaldehyde | Substituted Acetophenones | NaOH in Ethanol | Thiophene-bearing Chalcones | pnrjournal.com |
| 2-Acetylthiophene | Various Benzaldehydes | Base | 3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-ones | researchgate.net |
Thiazole (B1198619) Derivatives: The thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds. chemicalbook.comnih.gov The Hantzsch thiazole synthesis is a classic method for forming this ring system, typically involving the condensation of an α-haloketone with a thioamide. chemicalbook.com A common variation uses an α-haloaldehyde. Thiophene-2-carbaldehydes can be readily converted into the necessary precursors for such syntheses. For example, 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is synthesized from 3,5-dimethylphenyl-substituted thioamides and α-haloaldehydes. This highlights the role of the aldehyde in forming the thiazole ring structure. The aldehyde group of this compound can be directly incorporated or used to form intermediates for the synthesis of novel 2-thienyl or 4-thienyl substituted thiazoles.
Table 2: Synthesis of Thiazole Derivatives from Aldehyde Precursors This table provides examples of synthetic routes to thiazoles where aldehyde functionalities are key, illustrating the potential of this compound as a building block.
| Precursor Type | Key Reactants | Reaction Type | Resulting Scaffold | Reference |
| Thiazole-5-carbaldehyde | Enaminones, KSCN | Cascade Annulation | Thiazole-5-carbaldehydes | nih.gov |
| α-Haloketone/Aldehyde | Thioamide | Hantzsch Synthesis | Substituted Thiazoles | chemicalbook.com |
| α-Aminonitrile | Carbon Disulfide | Cook-Heilbron Synthesis | 5-Aminothiazoles | wikipedia.org |
| Thioamide, α-Haloaldehyde | Cyclocondensation | Hantzsch-type Synthesis | 2-Aryl-thiazole-4-carbaldehyde |
Applications in Agrochemical and Material Science (Excluding Biological/Clinical Efficacy or Toxicity)
Beyond preclinical research, the chemical properties of this compound make it a candidate for applications in both agrochemical synthesis and material science.
In agrochemical research, thiophene-containing compounds are utilized as intermediates in the manufacturing of pesticides. researchgate.net The core thiophene ring is a known pharmacophore in various bioactive molecules, and its derivatives are explored for herbicidal and other properties. pnrjournal.com The aldehyde group of this compound allows for its incorporation into more complex molecular structures, serving as a building block for new potential agrochemical agents. For example, a patent describes the synthesis of 3-methylthiophene-2-carboxaldehyde as an intermediate for anthelmintic agents. google.com
In material science, thiophene-based molecules are of significant interest for developing organic electronic materials. Alkylated thiophene aldehydes are used as key starting materials for organic field-effect transistors (OFETs), dye-sensitized solar cells, and fluorescent polymers. mdpi.com The thiophene ring's π-conjugated system is fundamental to the electronic properties of these materials. The presence and position of alkyl groups, such as the three methyl groups in this compound, can enhance the solubility and influence the molecular packing and electronic characteristics of resulting polymers or materials. The aldehyde group provides a convenient point for polymerization or for building larger conjugated systems through reactions like Knoevenagel or Wittig condensations.
Future Perspectives and Emerging Research Directions
Integration of 3,4,5-Trimethylthiophene-2-carbaldehyde in Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds. For this compound, several avenues for integration into sustainable chemistry initiatives exist.
Renewable Feedstocks: A primary goal of sustainable chemistry is the utilization of renewable feedstocks. nih.govnih.govresearchgate.net While traditional syntheses of thiophenes often rely on petrochemical sources, future research could focus on developing pathways to this compound from biomass. For instance, lignocellulosic biomass, a rich source of aromatic compounds, could potentially be converted into precursors for the thiophene (B33073) ring. researchgate.net Additionally, research into the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) derived from corncobs and bagasse, could significantly improve the environmental footprint of its synthesis. researchgate.net
Atom Economy and Catalysis: Modern synthetic methods that maximize atom economy are central to green chemistry. sci-hub.se The synthesis of substituted thiophenes is increasingly moving away from stoichiometric reagents towards catalytic processes. sci-hub.seorganic-chemistry.org Future research will likely focus on developing highly efficient catalytic systems for the synthesis of this compound, minimizing waste and energy consumption. This includes the use of metal-catalyzed cross-coupling reactions and C-H activation strategies that reduce the number of synthetic steps. nih.govorganic-chemistry.org
Circular Economy: The concept of a circular economy, which aims to minimize waste and maximize resource utilization, is also relevant. nih.govresearchgate.net Research could explore the potential for recycling and reusing materials involved in the synthesis of this compound. Furthermore, designing applications where the compound or its derived materials can be easily recovered and repurposed would contribute to a more circular chemical industry. nih.govresearchgate.netrsc.org
Discovery of Novel Reactivity Patterns and Unconventional Synthetic Routes
The reactivity of the thiophene ring is well-established, readily undergoing electrophilic substitution. numberanalytics.comyoutube.com However, the specific substitution pattern of this compound presents unique opportunities for exploring novel reactivity.
Unconventional Synthesis: Research is continuously uncovering unconventional methods for synthesizing substituted thiophenes. nih.govtandfonline.com These include multicomponent reactions, which allow for the construction of complex molecules in a single step, and metal-free synthetic routes that offer a more sustainable alternative to traditional methods. nih.govtandfonline.com Future work could adapt these strategies for the efficient and selective synthesis of this compound. For example, rhodium-catalyzed transannulation reactions have shown promise for creating highly substituted thiophenes. organic-chemistry.org
New Reaction Pathways: The electron-donating methyl groups and the electron-withdrawing aldehyde group on the thiophene ring of this compound create a unique electronic environment. This could lead to the discovery of novel reactivity patterns. For instance, the aldehyde group can participate in a variety of condensation reactions, while the substituted thiophene ring can be a partner in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate more complex architectures. nih.gov Exploring its participation in photocatalysis and electrochemical reactions could also unveil new synthetic possibilities. sci-hub.sedtic.milacs.orgacs.org
Development of Advanced Materials with Tunable Optoelectronic and Mechanical Properties
Thiophene-based materials are at the forefront of research in organic electronics and advanced materials due to their excellent electronic and optical properties. numberanalytics.comnumberanalytics.comresearchgate.net The incorporation of this compound as a building block could lead to the development of new materials with tailored functionalities.
Optoelectronic Properties: The conjugated π-system of the thiophene ring is responsible for its semiconducting nature. numberanalytics.com The specific substituents on this compound can be expected to modulate these properties. The electron-donating methyl groups and the electron-withdrawing aldehyde can create a "push-pull" system, which is a common strategy for tuning the band gap and optical properties of organic materials. rsc.org This could lead to applications in:
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are used as emissive layers in OLEDs. numberanalytics.com
Organic Photovoltaics (OPVs): They can also function as donor materials in organic solar cells. numberanalytics.com
Organic Field-Effect Transistors (OFETs): Their semiconducting properties are utilized in the active layers of OFETs. numberanalytics.com
Mechanical Properties: The mechanical properties of thiophene-based polymers, such as flexibility and strength, are crucial for their application in flexible electronics and wearable devices. kobe-u.ac.jpresearchgate.net While polythiophene itself can be rigid, the incorporation of specific side chains can enhance flexibility. kobe-u.ac.jp The trimethyl substitution pattern of this compound could influence the packing and morphology of polymers derived from it, thereby affecting their mechanical characteristics. Research into the synthesis of copolymers incorporating this moiety could lead to materials with an optimal balance of electronic and mechanical properties. kobe-u.ac.jp
Tunable Materials: The aldehyde functionality provides a reactive handle for post-polymerization modification. acs.orgacs.org This allows for the covalent attachment of other molecules, enabling the tuning of the material's properties for specific applications. For example, fluorescent molecules could be grafted onto a polymer backbone containing this compound to create fluorescent semiconducting materials. acs.orgacs.org
Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. researchgate.net
Property Prediction: ML models can be trained on existing data to predict the properties of new compounds. researchgate.net For instance, a recent study demonstrated the use of ML to predict the high-pressure density of various thiophene derivatives. researchgate.net Similar models could be developed to predict the optoelectronic and mechanical properties of polymers and materials derived from this compound, guiding experimental efforts towards the most promising candidates. nih.govacs.org
Compound Design: AI algorithms can be used to design novel thiophene derivatives with desired properties. By learning the structure-property relationships from large datasets of existing compounds, these algorithms can propose new molecular structures, including those based on the this compound scaffold, that are optimized for specific applications, such as improved charge mobility or specific light absorption characteristics. acs.orgnih.gov
Data-Driven Discovery: The integration of computational screening with experimental synthesis and characterization creates a powerful feedback loop for materials discovery. nih.gov Virtual screening of libraries of potential derivatives of this compound can identify promising candidates for synthesis, significantly reducing the time and resources required for developing new materials. nih.gov
Interdisciplinary Research Avenues at the Interface of Chemistry, Materials Science, and Pre-Clinical Chemical Biology
The unique combination of a substituted thiophene core and a reactive aldehyde group makes this compound a promising candidate for interdisciplinary research.
Chemical Biology: Thiophene derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netjournalskuwait.orgmdpi.com The aldehyde group can be used to covalently link the molecule to biological targets or to create fluorescent probes for bioimaging. acs.orgresearchgate.net Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. nih.govnih.govrsc.org For example, thiophene derivatives have been investigated as inhibitors for various enzymes and as antiviral agents. mdpi.comnih.gov
Materials Science and Biology Interface: The development of biocompatible and biodegradable conducting polymers is a major goal in materials science. Thiophene-based materials are being explored for applications in tissue engineering, drug delivery, and biosensors. numberanalytics.comnih.gov The ability to functionalize polymers derived from this compound could be leveraged to create materials that can interact with biological systems in a controlled manner. acs.orgacs.org
Pre-Clinical Studies: While still in the early stages of exploration, promising derivatives of this compound identified through computational and in vitro screening could advance to pre-clinical studies. nih.govacs.org These studies would be essential to evaluate their efficacy, safety, and pharmacokinetic profiles, paving the way for their potential translation into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
